molecular formula C9H7BrN2O B066405 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 160377-58-2

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B066405
CAS RN: 160377-58-2
M. Wt: 239.07 g/mol
InChI Key: CAJCGTZYHFBZAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives involves dehydration reactions of diarylhydrazide, leading to the formation of the oxadiazole ring. The influence of reaction conditions on synthesis efficiency has been investigated, with yields up to 78.9% reported in certain conditions. Spectral methods such as IR and 1H NMR have been used to characterize the molecular structures of these derivatives (Liu Yu et al., 2006).

Scientific Research Applications

Therapeutic Potentials

1,3,4-Oxadiazole, a five-membered aromatic ring similar to the core structure in 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, is noted for its broad range of bioactivities due to effective binding with various enzymes and receptors. This class of compounds demonstrates significant therapeutic potential across a wide spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral applications, among others. The unique structural features facilitate the development of derivatives with high therapeutic potency, making them valuable for treating diverse ailments (Verma et al., 2019).

Synthesis and Pharmacology

Recent advancements in the synthesis and pharmacological evaluation of oxadiazole derivatives, including the 1,2,4-oxadiazole variety, have underscored their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activities through hydrogen bond interactions with biomacromolecules. Oxadiazole derivatives exhibit a wide range of activities, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties (Wang et al., 2022).

Synthetic Strategies for Psychological Disorders

Oxadiazole derivatives, including the 1,2,4-oxadiazole forms, have shown considerable promise in treating psychological disorders. These compounds are being explored for their efficacy in managing conditions such as Parkinson's disease, Alzheimer's, schizophrenia, and epilepsy. The synthesis strategies for oxadiazole derivatives are critical for developing new molecules that can offer superior efficacy with minimal side effects (Saxena et al., 2022).

Metal-Ion Sensing Applications

1,3,4-Oxadiazole scaffolds are pivotal in creating fluorescent frameworks for potential chemosensors. These molecules are chosen for their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), making them a prominent choice for metal-ions sensors. The sensing mechanisms include photo-induced electron transfer and complex formation, highlighting the versatility of oxadiazole derivatives in scientific applications beyond pharmacology (Sharma et al., 2022).

properties

IUPAC Name

5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJCGTZYHFBZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599340
Record name 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160377-58-2
Record name 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160377-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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